epi-Sesamin Monocatechol

Übersicht

Beschreibung

epi-Sesamin Monocatechol: is an organic compound with the chemical formula C19H18O6 and a molecular weight of 342.34 g/mol . It is a derivative of natural products and is known for its relatively high solubility. The compound appears as a white to pale yellow crystalline solid and is stable at room temperature, though it should be protected from light and oxygen exposure .

Wirkmechanismus

Target of Action

Epi-Sesamin Monocatechol primarily targets cytochrome P450 (CYP) enzymes in the human liver, specifically CYP2C9 and CYP1A2 . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds .

Mode of Action

This compound interacts with its targets, the CYP enzymes, through a process known as monocatecholization . This process involves the conversion of this compound to two epimers of monocatechol, S-monocatechol and R-monocatechol , in human liver microsomes . The CYP2C9 enzyme is responsible for S-monocatechol formation, while CYP1A2 is responsible for R-monocatechol formation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of sesamin, a major lignan found in sesame seeds . This compound is metabolized by CYP enzymes into sesamin mono- and di-catechol in liver microsomes . These metabolites are further metabolized to dicatechol, glucuronide, and methylate metabolites . The contribution of each reaction is significantly different between sesamin and this compound .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized by CYP enzymes in the liver into sesamin mono- and di-catechol . These metabolites are further metabolized by UDP-glucuronosyltransferase (UGT) and O-methyl transferase (COMT), and the resulting glucuronides of sesamin metabolites are excreted in the bile and urine .

Result of Action

The molecular and cellular effects of this compound’s action involve the induction of neuronal differentiation via activating ERK1/2 (downstream of the TrkA receptor) without influencing the receptor itself . This concentration is 62-66% as effective as 30ng/mL NGF . Agonists of this receptor, including low concentrations of NGF, are synergistically effective .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as other drugs or endogenous compounds, can affect the activity of the CYP enzymes that this compound targets . Additionally, factors such as pH and temperature can potentially influence the stability and activity of this compound.

Biochemische Analyse

Biochemical Properties

epi-Sesamin Monocatechol interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cytochrome P450 (CYP) enzymes into sesamin mono- and di-catechol in human liver microsomes . The monocatechol form of sesamin is further metabolized by UDP-glucuronosyltransferase (UGT) and O-methyl transferase (COMT) . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to have anti-inflammatory effects, suppressing Interferon β and Inducible Nitric Oxide Synthase expression in macrophage-like J774.1 cells . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is converted into the dicatechol form by cytochrome P450 or the glucuronide by UDP-glucuronosyltransferase (UGT) . Catecholization of sesamin monocatechol enhances its antioxidant activity, whereas glucuronidation strongly reduces its antioxidant activity .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. It has been observed that the inhibitory effects of this compound glucuronides against nitric oxide production were time-dependently enhanced, associated with the intracellular accumulation of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by CYP2C9, UGT2B7, and COMT in the human liver . These enzymes play a crucial role in the metabolism of this compound.

Vorbereitungsmethoden

The preparation of epi-Sesamin Monocatechol is complex and typically involves multiple steps. One common method is through enzyme extraction and in vitro synthesis . This process requires a combination of chemical and biological knowledge.

Analyse Chemischer Reaktionen

epi-Sesamin Monocatechol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions include sesamin dicatechol and other catechol derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Epi-sesamin monocatechol has been studied for its various pharmacological effects, which include:

- Antioxidant Activity : this compound demonstrates potent antioxidant properties by reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels. This activity is crucial for mitigating oxidative stress-related diseases .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This suggests potential applications in treating inflammatory conditions .

- Anticancer Properties : this compound has shown promise in inducing apoptosis and autophagy in cancer cells through various signaling pathways, including NF-κB and p53. These mechanisms highlight its potential as an adjunct therapy in cancer treatment .

- Cardiovascular Protection : The compound enhances endothelium-dependent vasorelaxation and improves endothelial function, which may help in managing hypertension and atherosclerosis .

Metabolism and Bioavailability

The metabolism of this compound involves cytochrome P450 enzymes, which convert sesamin into its mono- and dicatechol forms. These metabolites are then further processed by catechol-O-methyltransferase (COMT), affecting their bioavailability and therapeutic potential . Studies have shown that after ingestion, the main metabolites reach significant plasma concentrations, indicating effective absorption and metabolism .

Case Studies

- Oxidative Stress Reduction : In a study investigating the effects of sesamin metabolites on oxidative stress in colitis models, this compound was found to enhance Nrf2-mediated protective defenses against oxidative damage .

- Cancer Cell Line Studies : this compound exhibited significant antiproliferative effects on human colon cancer cells. The compound's ability to inhibit migration further supports its potential as an anticancer agent .

- Cardiovascular Health : A clinical trial assessing the impact of sesame lignans on cardiovascular health demonstrated that subjects consuming sesamin showed improved endothelial function and reduced blood pressure levels, attributed to the actions of this compound .

Comparative Data Table

| Property | This compound | Sesamin |

|---|---|---|

| Antioxidant Activity | High | Low |

| Anti-inflammatory Effects | Significant | Moderate |

| Anticancer Activity | Effective | Limited |

| Cardiovascular Benefits | Strong | Moderate |

| Metabolic Conversion | Quick | Slower |

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Epi-Sesamin Monocatechol, a bioactive compound derived from sesamin found in sesame seeds (Sesamum indicum), has garnered attention for its significant biological activities, particularly its antioxidant properties and potential health benefits. This article delves into the biological activity of this compound, exploring its mechanisms of action, metabolic pathways, and implications for health.

Chemical Structure and Properties

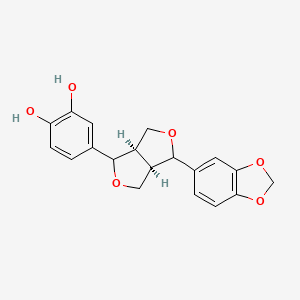

This compound is characterized by its catechol moiety, which contributes to its antioxidant capabilities. The compound is produced through metabolic processes that convert sesamin into various derivatives, including monocatechols. Its structural formula can be represented as follows:

Target Enzymes

This compound primarily interacts with cytochrome P450 (CYP) enzymes in the human liver, specifically CYP2C9 and CYP1A2 . These enzymes play a crucial role in the metabolism of various substances, including drugs and dietary compounds. The compound undergoes a process known as monocatecholization , leading to the formation of S-monocatechol and R-monocatechol in human liver microsomes .

Biochemical Pathways

The metabolism of this compound involves several key pathways:

- Absorption and Distribution : After ingestion, the compound is rapidly absorbed and distributed in the body.

- Metabolism : this compound is metabolized by CYP enzymes into sesamin mono- and di-catechol forms. It can also undergo conjugation reactions such as glucuronidation and methylation, enhancing its solubility and bioavailability .

- Excretion : Metabolites are excreted primarily through urine and feces.

Antioxidant Properties

This compound exhibits potent antioxidant activity, which helps protect cells from oxidative stress by scavenging free radicals. This property is crucial for reducing the risk of chronic diseases associated with oxidative damage, such as cardiovascular diseases and cancer .

Anti-Inflammatory Effects

Research indicates that this compound has significant anti-inflammatory effects. It suppresses the expression of Interferon β and Inducible Nitric Oxide Synthase in macrophage-like J774.1 cells, indicating potential therapeutic applications in inflammatory diseases .

Influence on Metabolism

This compound may influence lipid metabolism and glucose regulation. Studies suggest it modulates the activity of enzymes involved in these metabolic pathways, which could have implications for managing metabolic disorders .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Approximately 54% absorption rate was observed in animal studies.

- Plasma Concentrations : In human trials, plasma concentrations reached peak levels at 5 hours post-ingestion with no adverse events reported .

- Half-Life : The plasma elimination half-life values for ingested lignans are typically short, less than 6 hours .

Human Trials

- Swedish Study : A small trial involving six healthy volunteers showed that after consuming a sesame oil muffin containing 180 mg of sesamin, the major urine metabolite was sesamin monocatechol at levels of 22% to 39% of the ingested amount within 48 hours .

- Japanese Study : Another trial with 24 participants evaluated plasma concentrations after oral intake of 50 mg of sesamin and episesamin. The results indicated steady-state levels were reached by day 7 with no adverse effects reported .

Comparative Analysis with Similar Compounds

| Compound | Antioxidant Activity | Metabolism Enzyme | Health Benefits |

|---|---|---|---|

| This compound | High | CYP2C9, CYP1A2 | Anti-inflammatory, metabolic regulation |

| Sesamin | Moderate | CYP2C9 | Cardiovascular health |

| Sesamolin | Low | CYP2C9 | Limited research on health benefits |

Eigenschaften

IUPAC Name |

4-[(3aR,6aR)-6-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c20-14-3-1-10(5-15(14)21)18-12-7-23-19(13(12)8-22-18)11-2-4-16-17(6-11)25-9-24-16/h1-6,12-13,18-21H,7-9H2/t12-,13-,18?,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEORJKFOZSMEZ-IJKBLAIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC(=C(C=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC(=C(C=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693438 | |

| Record name | 4-[(3aR,6aR)-4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105568-81-7 | |

| Record name | 4-[(3aR,6aR)-4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.